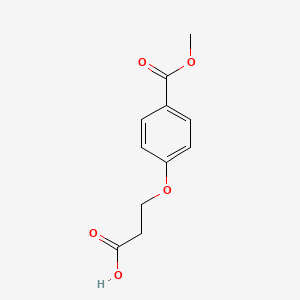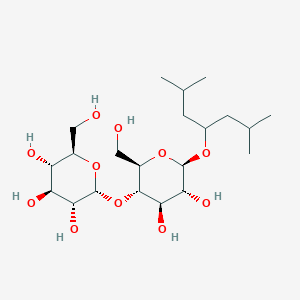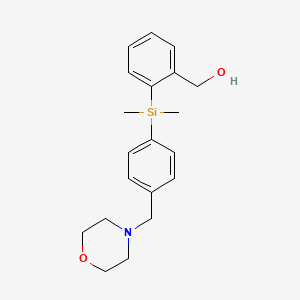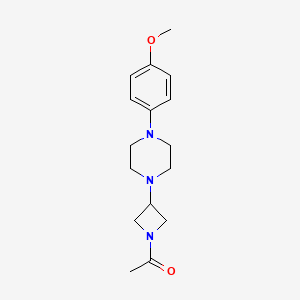![molecular formula C8H8N2O2 B1456489 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1616337-50-8](/img/structure/B1456489.png)
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Vue d'ensemble
Description
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C8H8N2O2 . It is a solid substance and is used in the field of medicinal chemistry as a building block for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, has been reported in scientific literature . These compounds have been synthesized as part of efforts to develop potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be represented by the SMILES stringOC(=O)c1cnc2NCCc2c1 . This indicates that the molecule contains a carboxylic acid group attached to a pyrrolopyridine ring. Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can interact with these receptors and inhibit their activity, which could have implications for the treatment of various types of tumors .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid include its molecular weight of 164.16 and its solid form . Its 1H NMR and 13C NMR spectra have been reported .Applications De Recherche Scientifique
Antileishmanial Agents
- Application Summary : A series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are similar to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, were synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application : The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results or Outcomes : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC50 = 65.11 μM, SI = 7.79, anti-amastigote IC50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Targeting FGFR in Cancer Therapy
- Application Summary : A class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Fibroblast Growth Factor Receptors (FGFR) has been developed .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research suggests that abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Treatment of Hyperglycemia
- Application Summary : Compounds similar to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been found to reduce blood glucose levels .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antimicrobial and Antiviral Activities
- Application Summary : Pyrrolo[1,2-a]pyrazine derivatives, which are similar to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, have shown more antibacterial, antifungal, and antiviral activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research suggests that these compounds could be potential candidates for the development of new antimicrobial and antiviral drugs .
Gene Therapy and Pain Management
- Application Summary : Compounds similar to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been used in gene therapy for patients suffering from idiopathic and chronic pain .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These compounds have shown potential in improving the quality of life of patients suffering from chronic pain .
Cytotoxicity Against Cancer Cell Lines
- Application Summary : Derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been evaluated for in vitro cytotoxicity against various cancer cell lines .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These compounds have shown potential in inhibiting the proliferation of cancer cells .
Orientations Futures
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, as FGFR inhibitors represents a promising direction for future research . These compounds could potentially be optimized further and developed into effective therapeutic agents for various types of cancers .
Propriétés
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-3,6H,4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHWYMVQSPFANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate](/img/structure/B1456406.png)
![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)
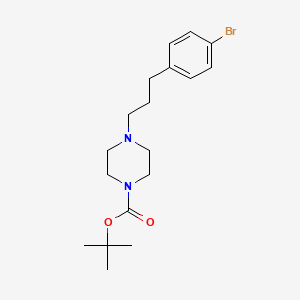
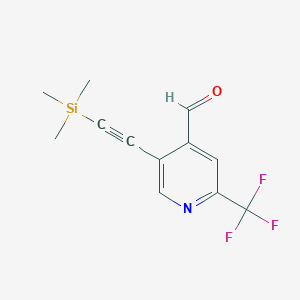
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)

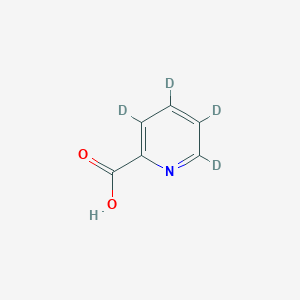
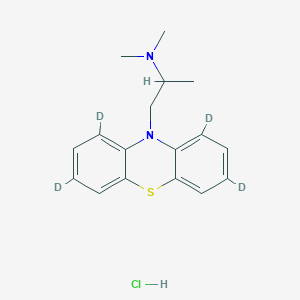
![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)
